Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid
Executive Summary
In modern drug development and analytical chemistry, the precise characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a highly functionalized organic compound featuring an N-aryl carbamoyl moiety, a central methylated tertiary amine, and a terminal carboxylic acid. Such structural motifs are frequently utilized as precursors in the synthesis of complex hydantoins and targeted kinase inhibitors.
This technical guide delineates the critical distinction between the compound's average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (essential for High-Resolution Mass Spectrometry [HRMS] identification). By establishing a self-validating analytical workflow, researchers can unambiguously verify the structural identity of this compound, differentiating it from isobaric interferences in complex matrices.
Structural Elucidation & Mass Fundamentals
To accurately profile 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, we must first deconstruct its chemical formula: C₁₀H₁₁N₃O₅ [1].
The Causality of Mass Discrepancies
A common pitfall in analytical workflows is the conflation of molecular weight and exact mass.
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Average Molecular Weight (253.21 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., carbon is a weighted average of ¹²C and ¹³C)[2]. This value dictates macroscopic laboratory operations, such as calculating molarity for biological assays or weighing reagents for synthesis.
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Monoisotopic Exact Mass (253.0699 Da): Calculated using only the mass of the most abundant, stable isotope for each element (e.g., exactly 12.000000 Da for ¹²C)[3]. In HRMS, the spectrometer resolves individual isotopic peaks rather than averaging them. Therefore, the exact mass is the fundamental metric used to confirm molecular identity and calculate mass error (expressed in parts-per-million, ppm).
Empirical studies, such as those characterizing novel hydantoin syntheses, have successfully observed the exact mass of this specific C₁₀H₁₁N₃O₅ derivative at 253.0694 Da , demonstrating a sub-2 ppm mass accuracy against the theoretical value of 253.0699 Da [4].
Quantitative Mass Contributions
The tables below summarize the physicochemical properties and the precise isotopic contributions that yield the theoretical monoisotopic mass.
Table 1: Physicochemical Summary
| Property | Value | Application |
| IUPAC Name | 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid | Chemical nomenclature |
| Molecular Formula | C₁₀H₁₁N₃O₅ | Elemental composition |
| Average Molecular Weight | 253.214 g/mol | Stoichiometry, reagent prep |
| Monoisotopic Exact Mass | 253.0699 Da | HRMS structural confirmation |
| [M+H]⁺ (ESI Positive) | 254.0771 m/z | Mass spec (acidic/neutral conditions) |
| [M-H]⁻ (ESI Negative) | 252.0626 m/z | Mass spec (basic conditions) |
Table 2: Monoisotopic Mass Calculation Breakdown
| Element | Primary Isotope | Exact Mass (Da) | Count | Total Contribution (Da) |
| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |
| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |
| Nitrogen | ¹⁴N | 14.003074 | 3 | 42.009222 |
| Oxygen | ¹⁶O | 15.994915 | 5 | 79.974575 |
| Total | 253.069872 |
Visualizing Mass Contribution
Figure 1: Monoisotopic exact mass contributions of individual elements in C10H11N3O5.
Self-Validating Analytical Workflow: UHPLC-HRMS
To verify the exact mass of synthesized 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid, a robust, self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required.
Experimental Causality & System Suitability
Before analyzing the sample, the system must be calibrated to ensure a mass error of < 3 ppm.
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Self-Validation Step: A reference lock-mass (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) is continuously infused during the run. Causality: This internal calibration corrects for time-of-flight (TOF) drift caused by ambient thermal fluctuations in the flight tube, ensuring the detected mass of the target analyte is absolute and trustworthy.
Step-by-Step Methodology
Step 1: Sample Preparation
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Dissolve 1.0 mg of the solid compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
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Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.
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Causality: Injecting high concentrations (>10 µg/mL) causes detector saturation and space-charge effects in Orbitrap analyzers, which artificially broadens isotopic peaks and skews exact mass measurements. 1 µg/mL ensures the analyte falls within the linear dynamic range.
Step 2: UHPLC Chromatographic Separation
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Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Causality: The 1.7 µm particles provide ultra-sharp chromatographic peaks, reducing the chance of isobaric co-elution. The 0.1% Formic Acid modifier forces the terminal acetic acid moiety into its neutral, protonated state, maximizing retention on the hydrophobic C18 stationary phase while simultaneously acting as a vital proton source for ESI+ ionization.
Step 3: ESI-HRMS Acquisition
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Ionization Mode: Electrospray Ionization (ESI) with rapid Polarity Switching (Positive/Negative).
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Mass Analyzer: Q-TOF or Orbitrap (Resolution set to ≥ 70,000 FWHM at m/z 200).
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Target Detection: Extract ion chromatograms (EIC) for m/z 254.0771 ([M+H]⁺) and m/z 252.0626 ([M-H]⁻) with a 5 ppm mass extraction window.
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Causality: Polarity switching is utilized because the molecule is amphoteric in the gas phase. The carboxylic acid readily donates a proton yielding [M-H]⁻, while the carbamoyl nitrogen can accept a proton yielding[M+H]⁺. Detecting both pseudo-molecular ions independently acts as an orthogonal self-validation of the neutral exact mass (253.0699 Da).
Figure 2: UHPLC-HRMS workflow for the exact mass determination of the target compound.
References
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ChemicalBook . "2-{methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid - Chemical Properties". 1
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RMIT University Research Repository . "A novel hydantoin synthesis and exploration of related reactions PhD thesis". 4
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Wikipedia / IUPAC . "Standard atomic weight - Commission on Isotopic Abundances and Atomic Weights (CIAAW)".2
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Scientific Instrument Services (SISWeb) / NIST . "Exact Mass Calculator, Single Isotope Version". 3
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National Institutes of Health (NIH) / PMC . "Efficient Calculation of Exact Mass Isotopic Distributions".
